molecular formula C8H6Br2F2 B8143076 5-Bromo-2-(difluoromethyl)benzyl bromide

5-Bromo-2-(difluoromethyl)benzyl bromide

Cat. No.: B8143076
M. Wt: 299.94 g/mol
InChI Key: FCYOOVRCJNZMPE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYOOVRCJNZMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)benzyl bromide typically involves the bromination of 2-(difluoromethyl)benzyl bromide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(difluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2-(difluoromethyl)benzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through selective bromination or fluorination. This modification can alter the biological activity and stability of the biomolecules .

Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for creating novel drug candidates .

Industry: In the industrial sector, 5-Bromo-2-(difluoromethyl)benzyl bromide is used in the production of specialty chemicals, including polymers and materials with specific properties. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)benzyl bromide involves its ability to participate in nucleophilic substitution and coupling reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interaction with other molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-2-(difluoromethyl)benzyl bromide
  • Synonyms: 4-Bromo-2,6-difluorobenzyl bromide; 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene .
  • CAS Number : 162744-60-7 .
  • Molecular Formula : C₇H₄F₂Br₂.
  • Molecular Weight : 285.91 g/mol .
  • Structure : A benzene ring with a bromine atom at position 5, a difluoromethyl group (-CF₂H) at position 2, and a benzyl bromide (-CH₂Br) substituent .

Key Properties :

  • The compound features two halogens (Br and F) and a reactive benzyl bromide group, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a benzylating agent .
  • The difluoromethyl group introduces electron-withdrawing effects, enhancing electrophilicity at the benzyl bromide site while balancing steric hindrance .

Comparison with Similar Compounds

Structural and Functional Analogues

A curated comparison of halogenated benzyl bromides is provided below:

Compound Name CAS Number Molecular Formula Key Substituents Reactivity & Applications Reference
5-Bromo-2-(difluoromethyl)benzyl bromide 162744-60-7 C₇H₄F₂Br₂ Br (C5), -CF₂H (C2), -CH₂Br (C1) Cross-coupling, benzylation, drug synthesis
Benzyl bromide 100-39-0 C₇H₇Br -CH₂Br (C1) General benzylation agent, foaming agents
4-Fluorobenzyl bromide 459-46-1 C₇H₆FBr F (C4), -CH₂Br (C1) Enhanced electrophilicity due to F
4-(Trifluoromethoxy)benzyl bromide 50824-05-0 C₈H₆F₃OBr -O-CF₃ (C4), -CH₂Br (C1) High steric bulk, agrochemical synthesis
5-Bromo-2-fluorobenzyl bromide Not provided C₇H₅FBr₂ Br (C5), F (C2), -CH₂Br (C1) Intermediate for fluorinated pharmaceuticals
5-Bromo-2-(trifluoromethoxy)benzyl alcohol 685126-86-7 C₈H₅BrF₃O₂ Br (C5), -O-CF₃ (C2), -CH₂OH (C1) Reduced reactivity due to -OH group

Physicochemical Properties

  • Boiling Points and Solubility :

    • Benzyl bromide (bp: 198–199°C) has lower halogen content, resulting in a lower molecular weight (171.02 g/mol) and higher volatility than the target compound .
    • 5-Bromo-2-(difluoromethyl)benzyl bromide (MW: 285.91 g/mol) is less volatile and likely less soluble in polar solvents due to increased halogenation .
  • Metabolic Stability :

    • Fluorine substituents, as seen in the target compound and 4-fluorobenzyl bromide, improve metabolic stability and bioavailability in pharmaceuticals by reducing oxidative metabolism .

Market and Substitution Trends

  • Substitution Risks :

    • Downstream industries may substitute the target compound with 4-fluorobenzyl bromide or 4-chlorobenzyl bromide due to lower synthesis costs or milder handling requirements .
    • However, 5-Bromo-2-(difluoromethyl)benzyl bromide remains irreplaceable in applications requiring precise regiochemistry, such as fluorinated drug intermediates .
  • Industrial Demand :

    • Fluorinated benzyl bromides are increasingly used in agrochemicals and pharmaceuticals, driven by fluorine’s ability to enhance drug efficacy .

Biological Activity

5-Bromo-2-(difluoromethyl)benzyl bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms, applications, and findings from various studies, highlighting its role as a versatile building block in drug development and other biological applications.

Chemical Structure and Properties

5-Bromo-2-(difluoromethyl)benzyl bromide has a unique structure characterized by the presence of bromine and difluoromethyl groups on a benzene ring. This configuration enhances its reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable intermediate in organic synthesis.

The biological activity of 5-Bromo-2-(difluoromethyl)benzyl bromide is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atoms serve as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with biological targets.

Case Studies

Case Study 1: Anticancer Activity Assessment
In one study, derivatives of compounds similar to 5-Bromo-2-(difluoromethyl)benzyl bromide were evaluated for their inhibitory effects on cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured, revealing that certain derivatives exhibited significant antiproliferative effects with IC50 values in the low micromolar range. For example, a related compound showed an IC50 value of 9.22 µM against HeLa cells after 72 hours of treatment .

Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds affect cell cycle progression. Using fluorescence-activated cell sorting (FACS), researchers found that treatment with certain derivatives led to significant alterations in cell cycle distribution, indicating potential pathways through which these compounds exert their anticancer effects .

Comparative Analysis

To understand the uniqueness of 5-Bromo-2-(difluoromethyl)benzyl bromide, it is useful to compare it with other similar compounds:

CompoundKey FeaturesBiological Activity
5-Bromo-2-(difluoromethyl)benzyl bromide Contains both bromine and difluoromethyl groupsPotential anticancer properties
2-Bromo-5-fluorobenzyl bromide Lacks difluoromethyl groupModerate biological activity
3,5-Difluorobenzyl bromide Fluorinated but no bromineLimited reactivity
2-(Trifluoromethyl)benzyl bromide Trifluoromethyl group enhances stabilityInvestigated for various biological activities

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